molecular formula C14H20ClNO2 B1419733 Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride CAS No. 1187172-14-0

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride

Cat. No.: B1419733
CAS No.: 1187172-14-0
M. Wt: 269.77 g/mol
InChI Key: NLPBADZIPAJBSL-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is a chemical compound with the molecular formula C17H23NO3Cl. It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered saturated heterocyclic amine. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperidine and methyl benzoate as the primary starting materials.

  • Reaction Steps: The reaction involves the alkylation of piperidine with methyl benzoate under acidic conditions. The process usually requires a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the piperidinylmethyl group.

  • Purification: After the reaction, the product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled reaction conditions to ensure consistency and quality. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the benzoate group to a corresponding alcohol or amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Benzoic acid derivatives and their corresponding salts.

  • Reduction Products: Piperidine derivatives and corresponding alcohols or amines.

  • Substitution Products: Various substituted piperidines and their derivatives.

Scientific Research Applications

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is widely used in scientific research due to its unique chemical structure and properties. It is utilized in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In studies related to enzyme inhibition and receptor binding assays.

  • Medicine: As a potential intermediate in the development of pharmaceuticals.

  • Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-(piperidin-2-ylmethyl)benzoate hydrochloride: Similar structure but with a different piperidine ring position.

  • Methyl 2-(piperidin-3-ylmethyl)benzoate hydrochloride: Another positional isomer with a different piperidine ring position.

  • Methyl 2-(piperidin-4-ylmethyl)pyridine hydrochloride: Similar piperidine ring but with a pyridine group instead of a benzoate group.

Uniqueness: Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is unique due to its specific arrangement of the piperidine ring and the benzoate group, which influences its reactivity and biological activity. This compound's distinct structure allows it to participate in specific chemical reactions and biological interactions that are not possible with other similar compounds.

Properties

IUPAC Name

methyl 2-(piperidin-4-ylmethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13-5-3-2-4-12(13)10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPBADZIPAJBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187172-14-0
Record name methyl 2-[(piperidin-4-yl)methyl]benzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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